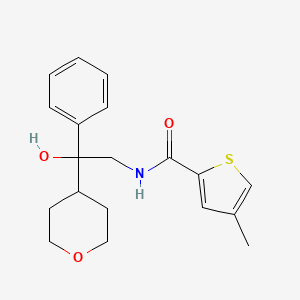
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves practical methods and innovative approaches, such as the use of ultrasound irradiation for efficient and environment-friendly protocols. For instance, a practical method for synthesizing an orally active CCR5 antagonist, which shares structural similarities with the compound , has been developed using esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction followed by hydrolysis and amidation, without the need for chromatographic purification (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through spectral and X-ray crystal structure analyses. These studies have confirmed the structures via NMR, mass spectra, FT-IR, and UV–Visible spectroscopy, as well as single crystal X-ray diffraction studies, revealing the dihedral angles, hydrogen bond interactions, and supramolecular motifs that contribute to the stability and properties of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds involve the formation of carbon-sulfur bonds through palladium-catalyzed cross-coupling reactions and the exploration of carbon-nitrogen bond formation without palladium catalysis. These reactions have been optimized for various applications, including the synthesis of antiasthma drug candidates, demonstrating the versatility and reactivity of such molecules (Norris & Leeman, 2008).
Physical Properties Analysis
The physical properties of compounds with similar structural features have been studied through thermal analysis, revealing their stability under various conditions. For example, the thermal decomposition of certain pyrazole derivatives has been investigated, providing insights into their thermal stability and decomposition pathways (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with various reagents, have been explored through synthetic routes and biological evaluations. For instance, the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides and their antimicrobial activities highlight the potential of these compounds in pharmacological applications (Pitucha et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Insights
Synthesis and Antagonist Applications : A practical synthesis method for an orally active CCR5 antagonist, showcasing a novel synthesis route without the need for chromatographic purification. This highlights the compound's potential applications in medical research as a CCR5 antagonist, possibly for HIV treatment or prevention (Ikemoto et al., 2005).
Enaminone Structures : Research into the synthesis and structure of two isomeric enaminones provides insight into the compound's versatile tautomeric forms. This study contributes to a deeper understanding of the compound's chemical behavior and potential for creating derivatives with specific properties (Brbot-Šaranović et al., 2001).
Biological and Pharmaceutical Research
Cholesterol Biosynthesis Inhibition : Studies on tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one derivatives revealed significant inhibitory effects on HMG-CoA reductase. This suggests potential applications in cholesterol management and the treatment of related conditions (Roth et al., 1991).
Antimicrobial and Antioxidant Activities : The synthesis and evaluation of benzothiophene derivatives for antimicrobial and antioxidant activities indicate the compound's potential in developing new antimicrobial agents with antioxidant properties. This opens avenues for its application in treating infections and managing oxidative stress-related conditions (Bialy & Gouda, 2011).
Material Science and Corrosion Inhibition
Corrosion Mitigation : An investigation into pyran derivatives for acid corrosion reveals the potential of these compounds in protecting metals against corrosion. This research supports the compound's applications in industrial settings, where corrosion resistance is crucial (Saranya et al., 2020).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-11-17(24-12-14)18(21)20-13-19(22,15-5-3-2-4-6-15)16-7-9-23-10-8-16/h2-6,11-12,16,22H,7-10,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLMKYLIPJMHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-carbamoyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2488534.png)
![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)
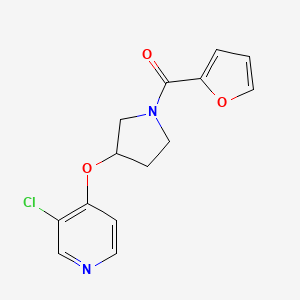
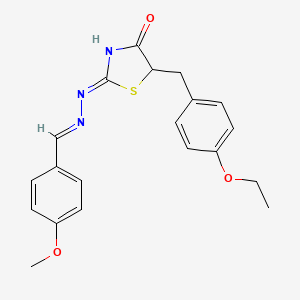
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)
![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)

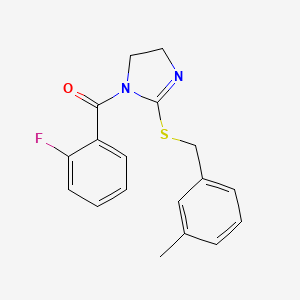
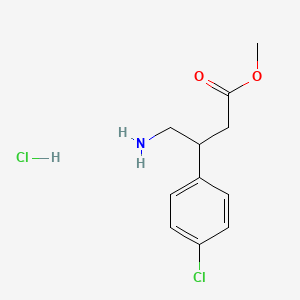
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)